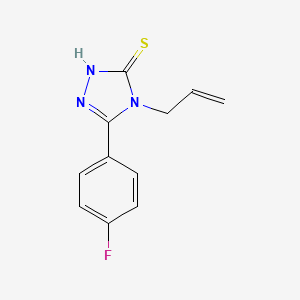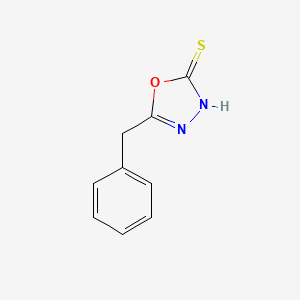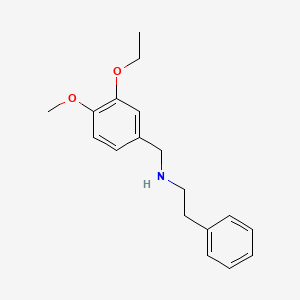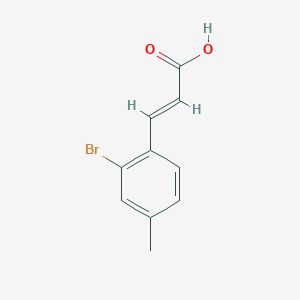
(2E)-3-(2-bromo-4-methylphenyl)acrylic acid
Übersicht
Beschreibung
The compound "(2E)-3-(2-bromo-4-methylphenyl)acrylic acid" is a derivative of acrylic acid, which is a well-known building block in organic synthesis. Acrylic acid derivatives are characterized by the presence of a vinyl group adjacent to a carboxylic acid functionality. The specific compound contains a bromo substituent and a methyl group on the phenyl ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related acrylic acid derivatives has been explored in various studies. For instance, the bromodecarboxylation of (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids has been used to produce diethyl (Z)-2-aryl-1-bromovinyl-phosphonates, which are valuable for further chemical transformations . Although not directly related to the target compound, this method demonstrates the potential for bromine introduction into acrylic acid derivatives. Additionally, α-bromoacrylic acids have been utilized as C1 insertion units in palladium-catalyzed reactions to construct complex molecular frameworks, indicating the versatility of brominated acrylic acids in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of acrylic acid derivatives can significantly affect their physical and chemical properties. For example, NMR spectral data have shown that certain (E)-α-phenyl-β-acrylic acids prefer the s-trans conformation, which could be relevant to the target compound's conformational preferences . Moreover, the crystal and molecular structure of similar compounds have been determined using X-ray diffraction, revealing the importance of molecular geometry in the crystallization process .
Chemical Reactions Analysis
Acrylic acid derivatives participate in a variety of chemical reactions. The presence of a bromo substituent in the target compound suggests potential reactivity in substitution and elimination reactions. For instance, the bromination of esters of 3-(5-nitro-2-thienyl) acrylic acid has been achieved, leading to the formation of 2-bromo-3-(5-nitro-2-thienyl) acrylic acid esters . This indicates that brominated acrylic acids can undergo further functionalization. Additionally, the reactivity of α-bromoacrylic acids in decarboxylative annulation reactions has been documented, which could be extrapolated to the synthesis of complex molecules from the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2E)-3-(2-bromo-4-methylphenyl)acrylic acid can be inferred from studies on similar compounds. The crystallization behavior, solubility, and stability are influenced by the molecular structure, as seen in the separation and characterization of E and Z isomers of related compounds . The presence of hydrogen bonding and C-H…π interactions in the crystal lattice of an (E)-methyl acrylic acid derivative highlights the potential for intermolecular interactions in the solid state of the target compound . Furthermore, the electronic effects of the bromo and methyl substituents on the phenyl ring are likely to affect the compound's acidity, reactivity, and overall chemical behavior.
Wissenschaftliche Forschungsanwendungen
Polymer Stabilization
- Thermal Stabilization of Butadiene Polymers : Acrylate derivatives like 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate are effective stabilizers for thermal degradation of butadiene type polymers, especially under oxygen-free atmospheres (Yachigo et al., 1988).
Solar Cell Applications
- Organic Sensitizers for Solar Cells : Novel organic sensitizers, including cyanoacrylic acid derivatives, have shown high efficiency in solar cell applications. These sensitizers, when anchored onto TiO2 film, exhibit significant photon to current conversion efficiency (Kim et al., 2006).
Optoelectronic Properties
- Optoelectronic and Thermodynamic Properties : The cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a key dye in DSSCs, has been studied for its structural, optoelectronic, and thermodynamic properties, indicating potential in nonlinear optical materials (Fonkem et al., 2019).
Antibacterial Activities
- Synthesis of Antimicrobials : Derivatives of 3-(5-nitro-2-thienyl)acrylic acid, including 2-bromo-3-(5-nitro-2-thienyl)acrylic acid esters, were synthesized and exhibited antibacterial activities against various bacteria (Kimura et al., 1962).
Polymer Chemistry
- Radical Polymerization and Copolymerization : Methyl 2-(acyloxymethyl)acrylates, including 2-bromo-3-(5-nitro-2-thienyl)acrylic acid esters, demonstrate faster homopolymerization than methyl methacrylate (MMA), indicating their potential in polymer chemistry (Kobatake et al., 1995).
Hydrogel Modification
- Hydrogel Functional Modification : Poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, showed increased swelling and potential for medical applications (Aly & El-Mohdy, 2015).
Chemical Synthesis
- Preparation of α-Methylene-γ-Lactones : 2-(Bromomethyl)acrylic acid reacts with carbonyl compounds in the presence of indium powder to afford α-methylene-γ-lactones, useful in chemical synthesis (Choudhury et al., 1998).
Nanoparticle Formation
- AIE-Active Polymer Nanoparticles : Acrylate monomers with aggregation-induced emission characteristics form stable nanoparticles and show potential as fluorescence sensors for nitroaromatic explosives (Zhou et al., 2014).
Corrosion Inhibition
- Inhibition of Copper Corrosion : Acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide exhibit effective corrosion inhibition for copper in nitric acid solutions (Abu-Rayyan et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(2-bromo-4-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVBNEMTZQOKCD-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225083 | |
| Record name | 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-bromo-4-methylphenyl)acrylic acid | |
CAS RN |
66192-29-8 | |
| Record name | 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66192-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



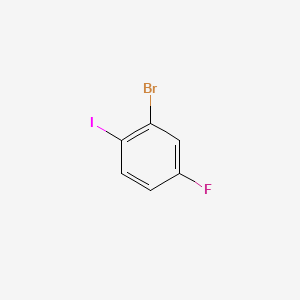


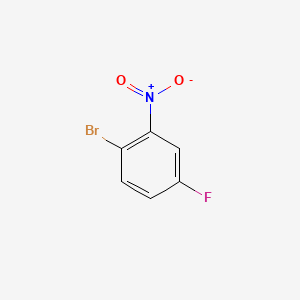
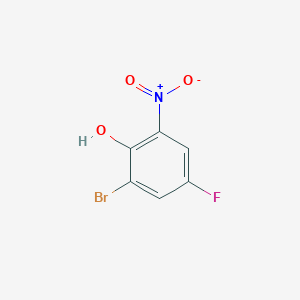
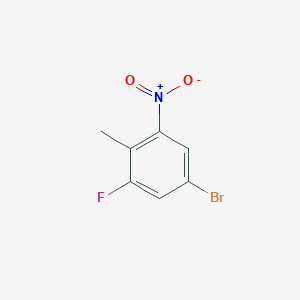

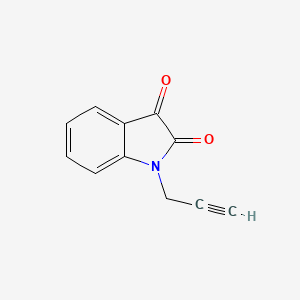
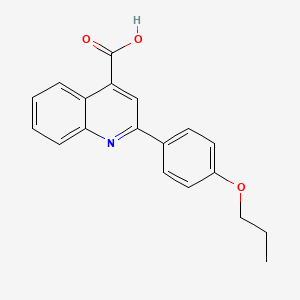
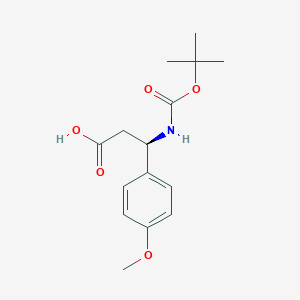
![2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide](/img/structure/B1271582.png)
